

4-Bromobenzyl bromide chemical structure and reactivity

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Compound of Interest

Compound Name: 4-Bromobenzyl bromide

Cat. No.: B049343

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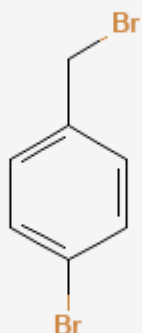
An In-depth Technical Guide to **4-Bromobenzyl Bromide**: Chemical Structure and Reactivity

Introduction

4-Bromobenzyl bromide (α ,4-dibromotoluene) is a bifunctional aromatic organic compound that serves as a critical and versatile building block in modern organic synthesis. Its utility in the fields of medicinal chemistry, agrochemicals, and materials science stems from its unique dual reactivity. The molecule possesses two distinct bromine substituents: a highly reactive benzylic bromide and a more stable aromatic bromide.^{[1][2]} This structural feature allows for selective and sequential functionalization, making it an invaluable reagent for constructing complex molecular architectures.^[3] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and detailed experimental protocols for its key transformations.

Chemical Structure and Identification

4-Bromobenzyl bromide consists of a benzene ring substituted with a bromine atom at the para-position (C4) and a bromomethyl group at the C1 position. The benzylic bromine is attached to an sp^3 -hybridized carbon, while the aromatic bromine is attached to an sp^2 -hybridized carbon, a distinction that governs their differing reactivities.^{[2][4]}



Structure Identifiers

Identifier	Value
IUPAC Name	1-bromo-4-(bromomethyl)benzene [5]
CAS Number	589-15-1 [5]
Molecular Formula	C ₇ H ₆ Br ₂ [5] [6]
SMILES	BrCc1ccc(Br)cc1

| InChI Key | YLRBJYMANQKEAW-UHFFFAOYSA-N |

Physicochemical Properties

The quantitative physicochemical data for **4-bromobenzyl bromide** are summarized below. Note that the melting point can vary based on the purity of the sample.

Table of Properties

Property	Value	Source(s)
Molecular Weight	249.93 g/mol	[5]
Appearance	Off-white to light yellow crystalline solid	[1][6]
Melting Point	60 - 64 °C	[1][6]
Boiling Point	115 - 124 °C @ 12 mmHg	[1][6]

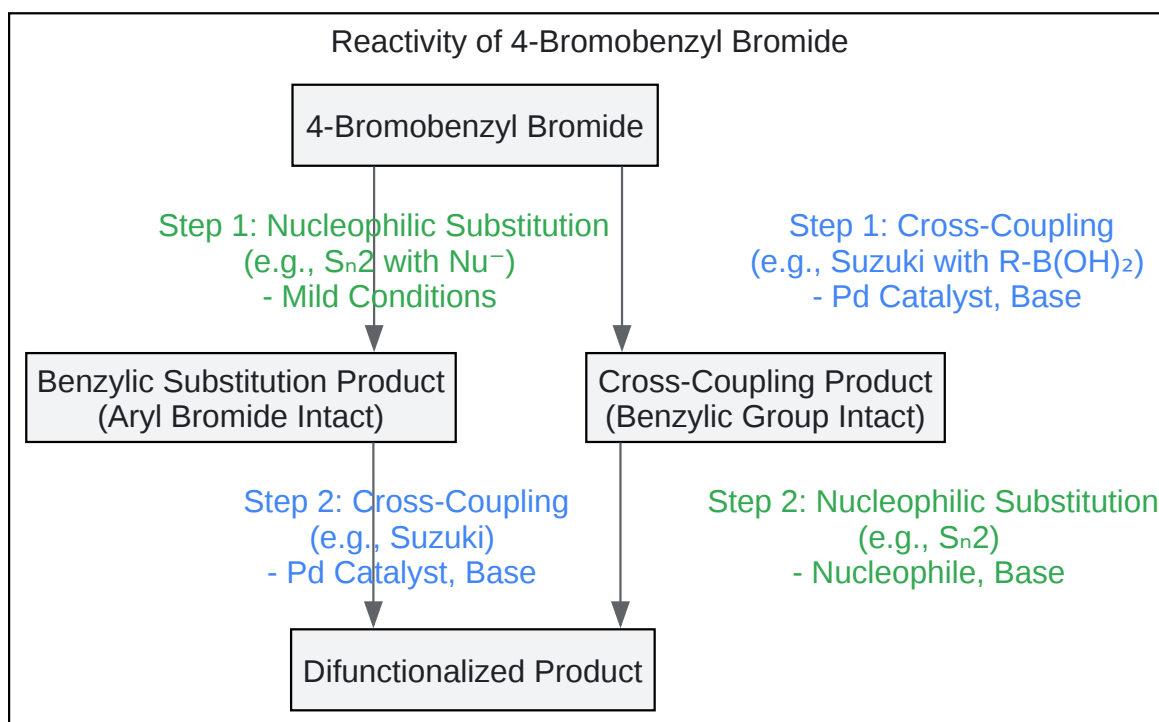
| Solubility | Soluble in organic solvents; decomposes in water [6] |

Chemical Reactivity and Signaling Pathways

The synthetic utility of **4-bromobenzyl bromide** is rooted in the differential reactivity of its two carbon-bromine bonds.

- **Benzylic Bromide (C-CH₂-Br):** This site is highly susceptible to nucleophilic substitution. The C(sp³)-Br bond is weaker than the C(sp²)-Br bond, and the benzylic position can stabilize both the transition state in an S_N2 reaction and a carbocation intermediate in an S_N1 reaction through resonance with the aromatic ring.[4][7] Consequently, it readily reacts with a wide range of nucleophiles (amines, alkoxides, thiols, carbanions) under relatively mild conditions. [3]
- **Aromatic Bromide (Ar-Br):** The bromine atom directly attached to the benzene ring is significantly less reactive towards classical nucleophilic substitution due to the strength of the sp² C-Br bond and delocalization of the halogen's lone pairs into the ring, giving the bond partial double-bond character.[2][8] However, this site is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[1]

This differential reactivity allows for a two-step, selective functionalization pathway, as illustrated below.



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Caption: Orthogonal functionalization pathways of **4-bromobenzyl bromide**.

Experimental Protocols

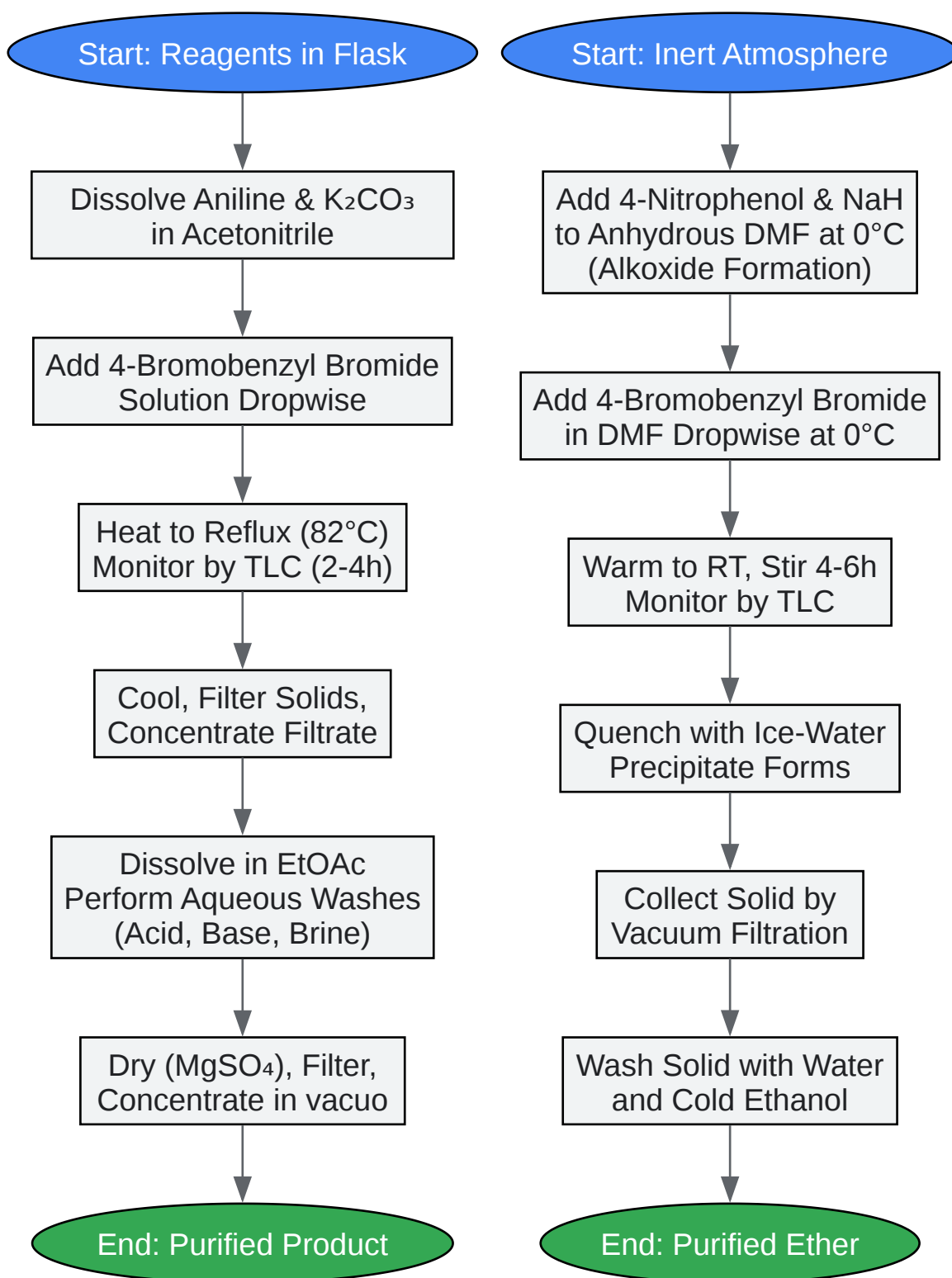
The following sections provide detailed methodologies for key reactions involving **4-bromobenzyl bromide**. These are representative protocols and may require optimization based on specific substrates and laboratory conditions.

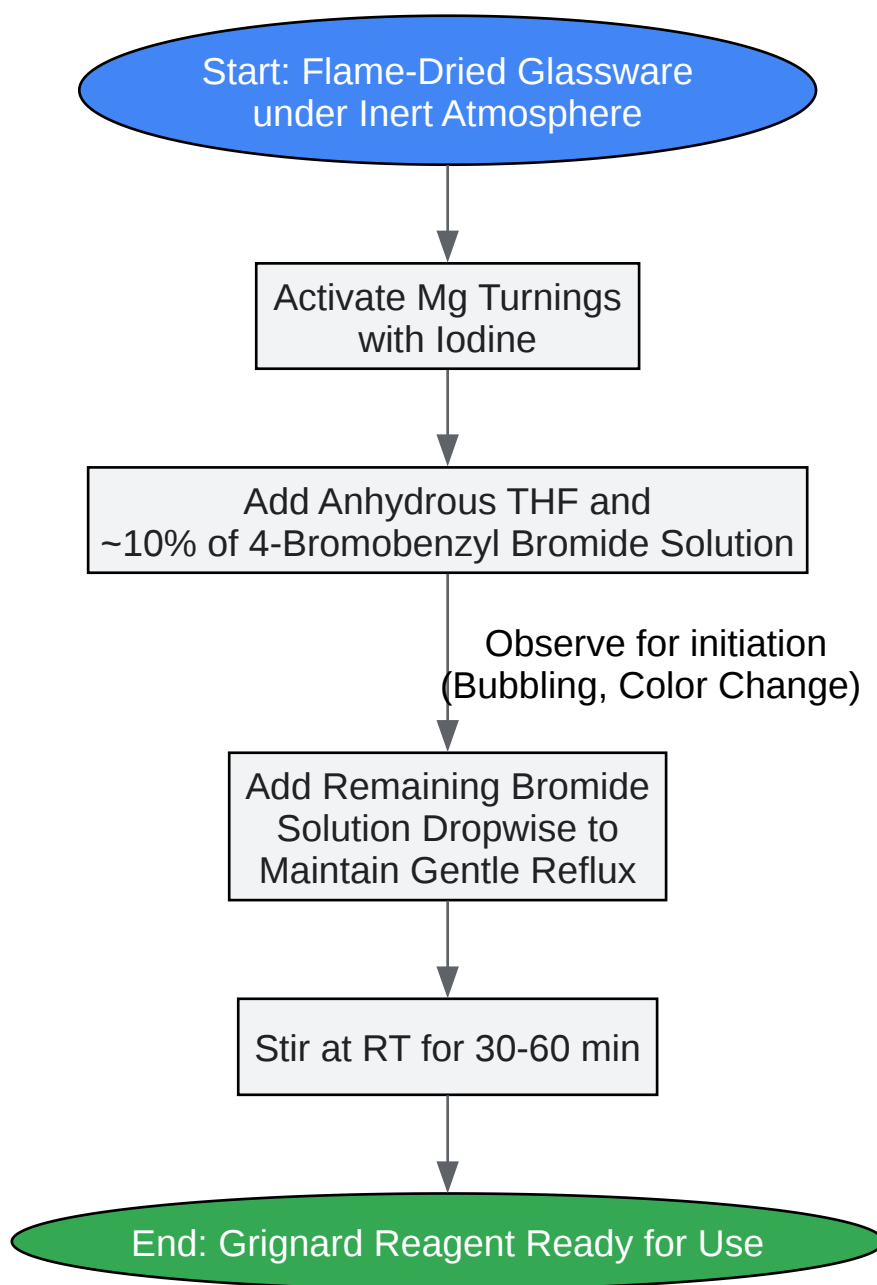
Nucleophilic Substitution: Synthesis of N-(4-bromobenzyl)aniline

This protocol describes a typical S_N2 reaction at the benzylic position.

Methodology:

- **Reagent Preparation:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) and potassium carbonate (K_2CO_3 , 2.0 eq) in 30 mL of acetonitrile.
- **Substrate Addition:** To the stirring suspension, add a solution of **4-bromobenzyl bromide** (1.05 eq) dissolved in 15 mL of acetonitrile dropwise over 10 minutes at room temperature.
- **Reaction:** Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Work-up:** After cooling to room temperature, filter the solid K_2CO_3 and rinse with acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (1 x 25 mL), and brine (1 x 25 mL).
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol/water to yield the final product.





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